4-Isoquinolin-5-ylsulfonyl-2,2-dimethyl-6-(trifluoromethyl)morpholine
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Overview
Description
4-Isoquinolin-5-ylsulfonyl-2,2-dimethyl-6-(trifluoromethyl)morpholine is a complex organic compound that features a unique combination of functional groups, including an isoquinoline ring, a sulfonyl group, and a trifluoromethyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoquinolin-5-ylsulfonyl-2,2-dimethyl-6-(trifluoromethyl)morpholine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.
Formation of the Morpholine Ring: The morpholine ring can be constructed by reacting the appropriate amine with an epoxide under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation reactions using reagents such as trifluoromethyl iodide and a radical initiator.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Isoquinolin-5-ylsulfonyl-2,2-dimethyl-6-(trifluoromethyl)morpholine can undergo various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
4-Isoquinolin-5-ylsulfonyl-2,2-dimethyl-6-(trifluoromethyl)morpholine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmacologically active molecules, including potential anticancer, antiviral, and anti-inflammatory agents.
Organic Synthesis: It serves as a building block for the construction of more complex molecules in organic synthesis.
Biological Studies: The compound is used in biological studies to investigate its potential effects on various biological pathways and targets.
Industrial Applications: It is used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism of action of 4-Isoquinolin-5-ylsulfonyl-2,2-dimethyl-6-(trifluoromethyl)morpholine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes involved in various biochemical pathways.
Modulating Receptors: The compound may interact with receptors on the surface of cells, altering their signaling pathways.
Affecting Gene Expression: It can influence the expression of certain genes, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds such as 4-isoquinolinylsulfonylmorpholine and 4-isoquinolinylsulfonylpiperidine share structural similarities with 4-Isoquinolin-5-ylsulfonyl-2,2-dimethyl-6-(trifluoromethyl)morpholine.
Trifluoromethylated Compounds: Compounds like trifluoromethylbenzene and trifluoromethylpyridine also contain the trifluoromethyl group and exhibit similar chemical properties.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-isoquinolin-5-ylsulfonyl-2,2-dimethyl-6-(trifluoromethyl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O3S/c1-15(2)10-21(9-14(24-15)16(17,18)19)25(22,23)13-5-3-4-11-8-20-7-6-12(11)13/h3-8,14H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWDKQCBMHJWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)C(F)(F)F)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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